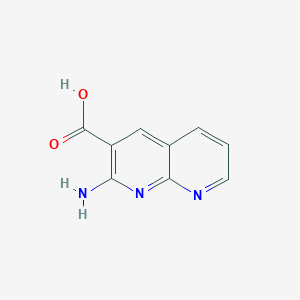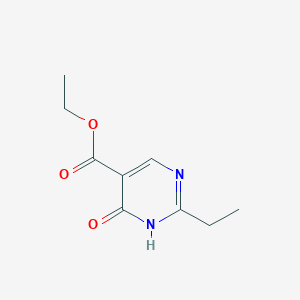
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Übersicht
Beschreibung
“Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate” is a chemical compound with diverse applications in scientific research. This versatile material finds utility in drug discovery, organic synthesis, and material science, owing to its unique properties and reactivity. It has a molecular weight of 196.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O3/c1-3-7-10-5-6 (8 (12)11-7)9 (13)14-4-2/h3,5,10H,4H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Anti-epileptic Action
Dihydropyrimidines, which have a structural similarity to phenobarbital, has shown promise of anti-epileptic action . Pyrimidine can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle .
Synthesis of Novel Compounds
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be used in the synthesis of novel compounds. For example, a new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4- (2,4-dimethoxyphenyl)-6- (2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2), has been successfully synthesized as an unprecedented side product of the Biginelli reaction .
Synthesis of Symmetrical Diether Quinolines
In the initial stages of the reaction, TLC exhibited a spot probably due to the formation of a monoether product, which gradually disappeared with the appearance of a new dark spot arising from the formation of symmetrical diether quinolines .
Wirkmechanismus
Target of Action
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide spectrum of activities .
Biochemical Pathways
Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties, suggesting they may influence pathways related to inflammation and neuronal protection .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBWCOYHPFTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494281 | |
| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
CAS RN |
64179-80-2 | |
| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





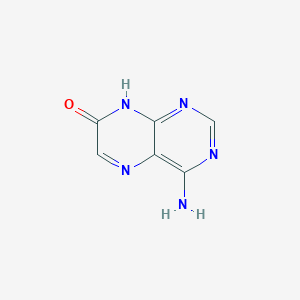

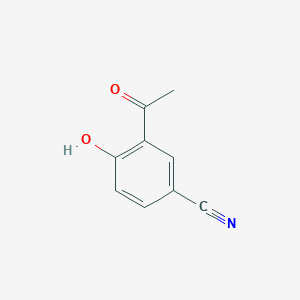
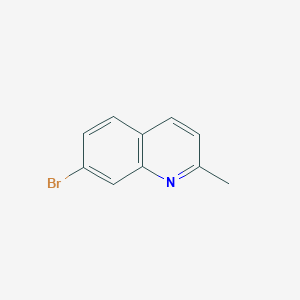
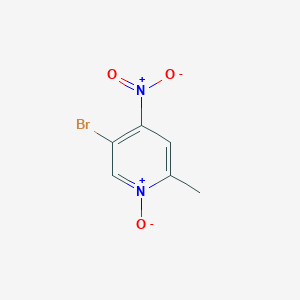

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
